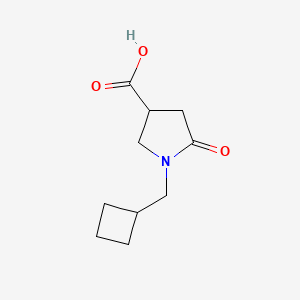

1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carboxylic acid

説明

特性

IUPAC Name |

1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9-4-8(10(13)14)6-11(9)5-7-2-1-3-7/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWWXTHOJLOIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyclobutylmethylamine, the compound can be synthesized by reacting it with a suitable diketone under acidic or basic conditions to form the pyrrolidine ring. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient scaling up of the process.

化学反応の分析

Types of Reactions: 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

科学的研究の応用

1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Physicochemical Properties

Note: Aromatic and heterocyclic substituents (e.g., chlorophenyl, furylmethyl) generally increase polarity and reduce melting points compared to aliphatic groups .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl) derivative (Compound 21) : Exhibited 1.35× higher DPPH radical scavenging activity than ascorbic acid and an optical density of 1.149 in reducing power assays .

- Compound 10 (1,3,4-oxadiazole derivative) : Demonstrated 1.5× higher antioxidant activity than ascorbic acid .

- Free carboxylic acid derivatives (e.g., compound 6) : Showed superior reducing power (optical density: 1.675) due to electron-donating groups enhancing radical scavenging .

Key Trend: Antioxidant efficacy correlates with electron-donating substituents (e.g., hydroxyl, amino) and heterocyclic moieties (e.g., triazoles) .

Antibacterial Activity

- Thiazole-containing derivatives (): Inhibited Staphylococcus aureus and Pseudomonas aeruginosa at 2–16× lower concentrations than oxytetracycline .

- Chlorophenyl derivatives (): Limited direct data, but chloro groups are known to enhance membrane penetration .

Inference : The cyclobutylmethyl group may improve antibacterial activity via increased lipophilicity, though this requires experimental validation.

Stability and Structural Confirmation

- X-ray diffraction (Compound 11): Confirmed the planar geometry of the pyrrolidinone ring and hydrogen bonding between carboxylic acid and amide groups, critical for stability .

- 1-(Cyclobutylmethyl) derivative : Predicted to exhibit similar stability, though steric effects may alter crystal packing compared to smaller substituents.

生物活性

1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring with a cyclobutylmethyl substituent and a carboxylic acid functional group. The molecular formula is C₁₁H₁₅NO₃, and its CAS number is 1095669-04-7. The compound's unique structure suggests potential interactions with biological targets, influencing its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : The precursor compounds undergo cyclization reactions.

- Substitution Reactions : The cyclobutylmethyl group is introduced through nucleophilic substitution.

- Carboxylation : The carboxylic acid group is added via carboxylation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, particularly multidrug-resistant strains.

Key Findings :

- The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- In vitro tests revealed that derivatives of this compound exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating enhanced potency against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

Case Studies :

- In studies involving A549 human lung adenocarcinoma cells, derivatives showed promising cytotoxic effects, with some compounds exhibiting activity comparable to established chemotherapeutics like cisplatin .

- Structure-activity relationship (SAR) analyses indicated that modifications to the pyrrolidine ring significantly influenced anticancer efficacy, suggesting avenues for further drug development .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other antibiotics, it may interfere with bacterial cell wall formation.

- Disruption of Metabolic Pathways : The compound could inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in cancer cells, leading to cell death.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodology : A common approach involves cyclization reactions using succinic anhydride derivatives. For example, refluxing intermediates (e.g., hydrazide derivatives) with succinic anhydride in p-xylene for 5–7 hours, followed by recrystallization from ethanol to isolate the product . Alternative routes may utilize cyclobutylmethyl groups introduced via nucleophilic substitution or coupling reactions.

Q. How can researchers verify the identity and purity of the compound?

- Methodology :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the cyclobutylmethyl group (δ ~2.5–3.5 ppm for CH groups) and the pyrrolidone ring (carbonyl signals at ~170–180 ppm). IR spectroscopy can validate the carboxylic acid (broad O–H stretch ~2500–3000 cm) and ketone (C=O ~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHNO) and molecular weight (183.21 g/mol) .

- Chromatography : HPLC with a C18 column and UV detection (λ = 210–220 nm) assesses purity (>95% recommended for biological assays).

Q. What safety protocols are critical during handling?

- Methodology :

- PPE : Wear respiratory protection, nitrile gloves, and eye protection due to potential irritancy .

- Storage : Store at 2–8°C in airtight containers to prevent decomposition .

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which may trigger hazardous reactions (e.g., release of CO/NO) .

Advanced Research Questions

Q. How can reaction diastereoselectivity be controlled during synthesis?

- Methodology :

- Chiral Catalysts : Use enantiopure catalysts (e.g., proline-derived organocatalysts) to induce stereochemistry at the pyrrolidine ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific diastereomers.

- Characterization : Confirm stereochemistry via X-ray crystallography or chiral HPLC with a Chiralpak® column .

Q. How to resolve contradictions in reported solubility data?

- Methodology :

- Experimental Determination : Perform solubility assays in graded solvents (water, ethanol, DMSO) using the shake-flask method. For example:

Sample preparation: 10 mg compound + 1 mL solvent, sonicate 30 min, filter (0.22 µm), quantify via UV-Vis [[6]].

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility.

Q. What strategies optimize yield in large-scale synthesis?

- Methodology :

- Design of Experiments (DOE) : Vary temperature (80–120°C), solvent (toluene vs. p-xylene), and catalyst loading (e.g., 1–5 mol% Pd/C) to identify optimal conditions .

- Process Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress and intermediate stability.

Q. How to design biological activity assays for this compound?

- Methodology :

- Target Selection : Prioritize enzymes like pyrroline-5-carboxylate reductase (PYCR1), given structural similarity to pyrroline derivatives .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC via NADPH consumption assays (λ = 340 nm) with recombinant PYCR1 .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。